![molecular formula C15H13N5OS B2932637 Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2319785-13-0](/img/structure/B2932637.png)

Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BTA, and it has been found to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

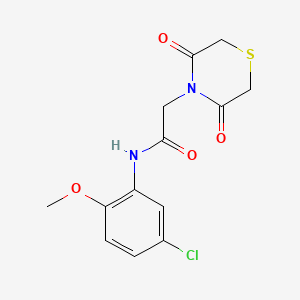

Anti-mycobacterial Applications :

- The benzo[d]thiazol-2-yl scaffold has been identified as a new anti-mycobacterial chemotype. Research has shown that certain derivatives exhibit potential anti-tubercular activity against Mycobacterium tuberculosis, with low cytotoxicity and a promising therapeutic index (Pancholia et al., 2016).

Thienopyrimidine Synthesis :

- Studies on Gewald thiophenes have demonstrated transformations relevant to thienopyrimidine synthesis, which have implications in medicinal chemistry and drug design (Pokhodylo et al., 2010).

Antibacterial Activity :

- Novel derivatives of benzo[d]thiazol-2-yl compounds have been synthesized and demonstrated to exhibit antibacterial activities against various bacterial strains, indicating their potential as antibacterial agents (Landage et al., 2019).

Antimicrobial Applications :

- Benzothiazole β-lactam conjugates have been synthesized and evaluated for antimicrobial activities against a range of bacterial strains, showing moderate activities and potential as medicinal compounds (Alborz et al., 2018).

Potential Nonsedative Anxiolytics :

- Research into (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones revealed their activity in the benzodiazepine receptor binding assay, suggesting potential as nonsedative anxiolytics (Clements-Jewery et al., 1988).

Antifungal Activity :

- A study demonstrated that certain benzothiazole pyrimidine derivatives possess significant antifungal activity, making them candidates for further exploration in antifungal drug development (Maddila et al., 2016).

Anti-HIV Activity :

- Benzo[4,5]imidazo[2,1-b]-pyrimido[5,4-f][1,3,4]thiadiazepines, a new heterocyclic system, have been synthesized and evaluated for anti-HIV activity (Brukštus et al., 2000).

Pharmacological Evaluation :

- Research involving microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including benzothiazole derivatives, has shown potential for pharmacological applications (Mistry et al., 2006).

Anti-microbial and Cytotoxic Activity :

- Certain benzimidazol-2-yl derivatives have been synthesized and evaluated for their antimicrobial potential and cytotoxicity, showing promising results against various bacterial and fungal strains (Shankar et al., 2018).

Inhibitor of Vascular Endothelial Growth Factor Receptor-2 :

- The substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent and selective inhibitors of VEGFR-2 kinase activity, with potential implications in cancer treatment (Borzilleri et al., 2006).

Cancer Cell Cycle Regulation and Apoptosis :

- Isoxazole derivatives of benzo[d]thiazol-2-amine exhibited anti-cancer activity against various cancer cell lines, particularly inducing G2/M cell cycle arrest and apoptosis in Colo205 cells (Kumbhare et al., 2014).

Wirkmechanismus

Target of Action

Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone and its derivatives have been found to inhibit the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Mode of Action

The compound interacts with the COX enzymes, inhibiting their peroxidase activity This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts the production of prostaglandins, which are key players in the inflammatory response .

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability

Result of Action

The inhibition of COX enzymes leads to a reduction in the production of prostaglandins, resulting in decreased inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c21-14(13-19-11-4-1-2-5-12(11)22-13)20-8-10(9-20)18-15-16-6-3-7-17-15/h1-7,10H,8-9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSXAKIZXRZMJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2932554.png)

![2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2932555.png)

![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)

![ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2932572.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)